molecular formula C21H19ClN4 B10920145 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10920145
M. Wt: 362.9 g/mol
InChI Key: FMOMAMPLSZPYDZ-UHFFFAOYSA-N
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Description

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes a chloro-substituted pyrazole ring and two methylphenyl groups. Pyrazole derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the following steps:

Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit enzymes critical for the survival of the parasite, such as dihydrofolate reductase . The molecular pathways involved include disruption of metabolic processes and inhibition of nucleic acid synthesis.

Comparison with Similar Compounds

Similar compounds to 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole include other pyrazole derivatives with varying substituents. For example:

The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and reactivity patterns.

Properties

Molecular Formula

C21H19ClN4

Molecular Weight

362.9 g/mol

IUPAC Name

1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C21H19ClN4/c1-15-3-7-17(8-4-15)20-11-21(18-9-5-16(2)6-10-18)26(24-20)14-25-13-19(22)12-23-25/h3-13H,14H2,1-2H3

InChI Key

FMOMAMPLSZPYDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2CN3C=C(C=N3)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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